molecular formula C18H22N4OS B2505021 N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide CAS No. 894035-96-2

N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide

Cat. No. B2505021
CAS RN: 894035-96-2
M. Wt: 342.46
InChI Key: CTDZNVBBMPAZNO-UHFFFAOYSA-N
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Description

The compound N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide is a chemical entity that appears to be related to a class of compounds known for their biological activity. While the specific compound is not directly mentioned in the provided papers, it shares structural similarities with the compounds discussed in the papers, such as the presence of a thiazole ring and an amide group. These structural motifs are often explored for their potential as biological inhibitors and supramolecular gelators.

Synthesis Analysis

The synthesis of related compounds, such as those in the provided papers, typically involves the formation of the thiazole ring followed by the attachment of various substituents that confer the desired biological activity or physical properties. For example, the synthesis of 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide (37c) likely involved multiple steps, including the formation of the thiazole ring, the attachment of the benzyl group, and the introduction of the ethylamino and hydroxyethoxy substituents .

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide is characterized by the presence of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen. This ring structure is known to participate in various non-covalent interactions, such as π-π interactions and hydrogen bonding, which can significantly influence the compound's biological activity and physical properties .

Chemical Reactions Analysis

Compounds with thiazole and benzamide groups can undergo a variety of chemical reactions. The thiazole ring can participate in electrophilic substitution reactions due to the electron-rich nature of the sulfur and nitrogen atoms. The amide group can engage in reactions typical of carboxylic acid derivatives, such as nucleophilic acyl substitution. These reactions can be utilized to further modify the compound to enhance its biological activity or to alter its physical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole-containing compounds are influenced by their molecular structure. For instance, the presence of methyl groups and the ability to form non-covalent interactions can affect the compound's solubility, melting point, and ability to form gels. In the case of the N-(thiazol-2-yl)benzamide derivatives, the methyl functionality and S⋯O interaction played a significant role in their gelation behavior, which could be relevant for the compound if it shares similar structural features .

Scientific Research Applications

Antiallergy Activity

A series of N-(4-substituted-thiazolyl)oxamic acid derivatives, including compounds structurally related to N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide, were synthesized and evaluated for antiallergy activity. These compounds demonstrated potent antiallergy effects in the rat PCA model, with some analogues showing significant potency at very low doses. The research highlighted the synthesis approach and the impact of various substitutions on the phenyl ring on antiallergy activity (Hargrave, Hess, & Oliver, 1983).

Cystic Fibrosis Therapy

A specific derivative, identified as a potent corrector of the defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR, was investigated for its therapeutic potential in cystic fibrosis. This research outlines the design, synthesis, and evaluation of C4'-C5 C,C-bond-controlling bithiazole analogues, including N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide derivatives, demonstrating the critical role of molecular constraints in enhancing corrector activity (Yu et al., 2008).

Antimicrobial and Antilipase Activities

Another study focused on the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, investigating their antimicrobial, antilipase, and antiurease activities. Some synthesized compounds exhibited notable antimicrobial activity against various test microorganisms, highlighting their potential in developing new therapeutic agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Apoptosis in Colorectal Tumor Cells

Thiazolides, including compounds structurally similar to N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide, were studied for their ability to induce apoptosis in colorectal tumor cells. The research revealed that thiazolides interact with the detoxification enzyme glutathione S-transferase of class Pi 1 (GSTP1), and GSTP1 enzymatic activity is required for thiazolide-induced apoptosis, offering insights into their potential as cancer therapeutics (Brockmann et al., 2014).

Mechanism of Action

The unique structure of triazole facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . Some compounds present excellent anticancer properties at 10 μM .

Future Directions

Triazole compounds have been widely used in different potential activities . The future direction in the field of research and the synthesis of new bioactive molecules lies in heterocyclic chemistry . The search for drug-like molecules with anticancer properties using the thiazolo[3,2-b][1,2,4]triazole-6-one scaffold is one of the future directions .

properties

IUPAC Name

2,2-dimethyl-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-12-6-5-7-13(10-12)15-20-17-22(21-15)14(11-24-17)8-9-19-16(23)18(2,3)4/h5-7,10-11H,8-9H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDZNVBBMPAZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide

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